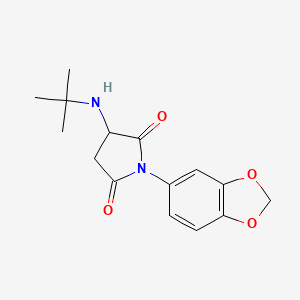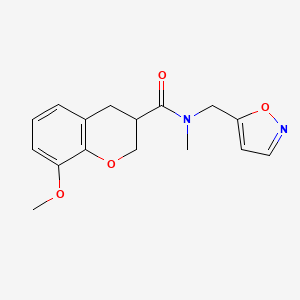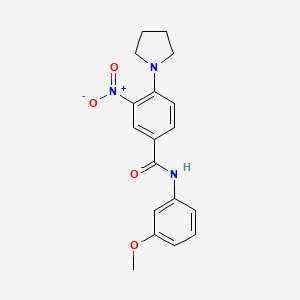
1-(1,3-benzodioxol-5-yl)-3-(tert-butylamino)-2,5-pyrrolidinedione
Übersicht
Beschreibung
1-(1,3-benzodioxol-5-yl)-3-(tert-butylamino)-2,5-pyrrolidinedione, also known as MDMA or ecstasy, is a synthetic drug that alters mood and perception. While it is commonly associated with recreational use, MDMA has also been studied for its potential therapeutic applications in treating psychiatric disorders such as post-traumatic stress disorder (PTSD) and anxiety.
Wirkmechanismus
1-(1,3-benzodioxol-5-yl)-3-(tert-butylamino)-2,5-pyrrolidinedione acts on the central nervous system by increasing the release of serotonin, dopamine, and norepinephrine. This results in increased feelings of empathy, euphoria, and sociability. 1-(1,3-benzodioxol-5-yl)-3-(tert-butylamino)-2,5-pyrrolidinedione also activates the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This activation may contribute to the therapeutic effects of 1-(1,3-benzodioxol-5-yl)-3-(tert-butylamino)-2,5-pyrrolidinedione in treating PTSD.
Biochemical and Physiological Effects
1-(1,3-benzodioxol-5-yl)-3-(tert-butylamino)-2,5-pyrrolidinedione has a range of biochemical and physiological effects. In addition to increasing the release of serotonin, dopamine, and norepinephrine, 1-(1,3-benzodioxol-5-yl)-3-(tert-butylamino)-2,5-pyrrolidinedione also increases heart rate, blood pressure, and body temperature. These effects can be dangerous in high doses or in individuals with pre-existing medical conditions.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1,3-benzodioxol-5-yl)-3-(tert-butylamino)-2,5-pyrrolidinedione has advantages and limitations for use in lab experiments. Its ability to increase empathy and sociability makes it a useful tool for studying social behavior in animals. However, its effects on the HPA axis and the stress response may complicate the interpretation of results in studies involving stress or anxiety.
Zukünftige Richtungen
There are several future directions for research on 1-(1,3-benzodioxol-5-yl)-3-(tert-butylamino)-2,5-pyrrolidinedione. One area of interest is in developing new therapeutic applications for 1-(1,3-benzodioxol-5-yl)-3-(tert-butylamino)-2,5-pyrrolidinedione, such as in the treatment of depression or addiction. Another area of interest is in understanding the long-term effects of 1-(1,3-benzodioxol-5-yl)-3-(tert-butylamino)-2,5-pyrrolidinedione use, particularly in individuals who use the drug recreationally. Finally, there is a need for further research on the mechanisms of action of 1-(1,3-benzodioxol-5-yl)-3-(tert-butylamino)-2,5-pyrrolidinedione, particularly in relation to its therapeutic effects.
Wissenschaftliche Forschungsanwendungen
1-(1,3-benzodioxol-5-yl)-3-(tert-butylamino)-2,5-pyrrolidinedione has been studied for its potential therapeutic applications in treating psychiatric disorders such as PTSD and anxiety. In clinical trials, 1-(1,3-benzodioxol-5-yl)-3-(tert-butylamino)-2,5-pyrrolidinedione-assisted psychotherapy has shown promising results in reducing symptoms of PTSD in patients who have not responded to traditional treatments. 1-(1,3-benzodioxol-5-yl)-3-(tert-butylamino)-2,5-pyrrolidinedione has also been studied for its potential use in treating other psychiatric disorders such as depression and social anxiety disorder.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(tert-butylamino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)16-10-7-13(18)17(14(10)19)9-4-5-11-12(6-9)21-8-20-11/h4-6,10,16H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGQXJYIRKWKKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1CC(=O)N(C1=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(tert-butylamino)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-4-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4071363.png)
![N-{1-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B4071367.png)
![benzyl 2-[6-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate](/img/structure/B4071372.png)
![3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide](/img/structure/B4071373.png)
![tetrahydro-2-furanylmethyl 1,6-dimethyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4071379.png)
![N-[1-(4-ethyl-5-{[2-(1-naphthylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4071386.png)
![N-(sec-butyl)-2-({N-(2-methoxyphenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4071388.png)
![N-{1-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4071394.png)

![methyl 1-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B4071416.png)
![N-(2-methylcyclohexyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4071423.png)

![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(3,4-dimethoxy-phenyl)-benzenesulfonamide](/img/structure/B4071449.png)
![N-benzyl-N-methyl-3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinyl}propanamide](/img/structure/B4071457.png)